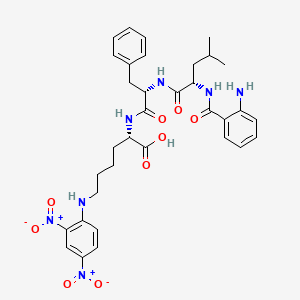

Abz-LFK(Dnp)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C34H41N7O9 |

|---|---|

Molecular Weight |

691.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |

InChI |

InChI=1S/C34H41N7O9/c1-21(2)18-28(38-31(42)24-12-6-7-13-25(24)35)32(43)39-29(19-22-10-4-3-5-11-22)33(44)37-27(34(45)46)14-8-9-17-36-26-16-15-23(40(47)48)20-30(26)41(49)50/h3-7,10-13,15-16,20-21,27-29,36H,8-9,14,17-19,35H2,1-2H3,(H,37,44)(H,38,42)(H,39,43)(H,45,46)/t27-,28-,29-/m0/s1 |

InChI Key |

VIJDOWIGLQWTPK-AWCRTANDSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3=CC=CC=C3N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3=CC=CC=C3N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Abz-LFK(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of Abz-LFK(Dnp)-OH, a fluorogenic peptide substrate widely utilized in the study of Angiotensin-Converting Enzyme (ACE). It details the underlying principles of its function, presents key quantitative data, and provides standardized experimental protocols for its application in research and drug development.

Core Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)

This compound is an internally quenched fluorescent substrate designed for the continuous and sensitive measurement of ACE activity. Its mechanism of action is based on the principle of Fluorescence Resonance Energy Transfer (FRET).

The peptide consists of the amino acid sequence Leucine-Phenylalanine-Lysine, flanked by two critical chemical groups:

-

A fluorophore: o-Aminobenzoic acid (Abz)

-

A quencher: 2,4-Dinitrophenyl (Dnp)

In the intact peptide, the close proximity of the Abz and Dnp moieties allows for efficient FRET to occur. The energy from the excited Abz fluorophore is non-radiatively transferred to the Dnp quencher, resulting in a significant suppression of fluorescence emission.

Angiotensin-Converting Enzyme, a dipeptidyl carboxypeptidase, catalyzes the cleavage of the C-terminal dipeptide from the substrate. In the case of this compound, ACE cleaves the peptide bond between Phenylalanine and Lysine. This enzymatic action separates the Abz fluorophore from the Dnp quencher. The separation disrupts the FRET process, leading to a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the rate of substrate hydrolysis and, therefore, to the enzymatic activity of ACE.

The FRET Principle of Abz-LFK(Dnp)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Förster Resonance Energy Transfer (FRET) principle as applied to the fluorogenic peptide substrate, Abz-LFK(Dnp)-OH. It is designed to serve as a core resource for researchers and professionals involved in enzyme kinetics, drug discovery, and assay development, with a particular focus on Angiotensin-Converting Enzyme (ACE).

Core Principle: FRET-Based Enzymatic Cleavage Detection

This compound is a synthetic peptide substrate designed for the sensitive and continuous measurement of proteolytic enzyme activity. Its functionality is based on the principle of Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules (chromophores). In this substrate, the FRET pair consists of:

-

A fluorophore: 2-aminobenzoyl (Abz), also known as anthraniloyl.

-

A quencher: 2,4-dinitrophenyl (Dnp).

The peptide sequence, Leu-Phe-Lys, is specifically recognized by the target enzyme. In its intact state, the close proximity of the Abz (donor) and Dnp (acceptor) moieties allows for efficient FRET to occur upon excitation of the Abz fluorophore. This non-radiative energy transfer to the Dnp group quenches the fluorescence emission of Abz.

Enzymatic cleavage of the peptide bond between the fluorophore and the quencher separates them, disrupting the FRET process. Consequently, the quenching of the Abz fluorophore is relieved, leading to a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the rate of substrate hydrolysis and thus, the enzyme's activity. The excitation and emission wavelengths for the Abz fluorophore are typically 320 nm and 420 nm, respectively.

FRET mechanism of this compound upon enzymatic cleavage.

Specificity for Angiotensin-Converting Enzyme (ACE) C-Domain

This compound is a well-established and selective substrate for the C-terminal domain of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure.[1][2] Somatic ACE possesses two catalytic domains, the N- and C-domains, which exhibit different substrate specificities. The C-domain is primarily responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II. The selectivity of this compound makes it an invaluable tool for studying the specific activity of the ACE C-domain and for screening domain-selective inhibitors.

Quantitative Data

The following tables summarize the key quantitative parameters for this compound and its constituent fluorophore.

Table 1: Kinetic Parameters of this compound with ACE

| Parameter | ACE C-Domain | ACE N-Domain | Reference |

| Km (µM) | 3.43 | Data not available | |

| kcat (s-1) | Data not available | Data not available | |

| kcat/Km (M-1s-1) | Data not available | Data not available |

Table 2: Spectroscopic Properties of the Abz Fluorophore

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~320 nm | |

| Emission Maximum (λem) | ~420 nm | |

| Quantum Yield (Φ) | ~0.1-0.5 (context-dependent) | [3][4] |

| Molar Extinction Coefficient (ε) | Data not available |

Note: The quantum yield of the Abz group can be influenced by the amino acid it is attached to and the local environment. Specific values for the molar extinction coefficient of the Abz moiety within this peptide are not consistently reported.

Experimental Protocol: ACE Activity Assay

This section provides a detailed methodology for a standard ACE activity assay using this compound.

4.1. Reagents and Materials

-

This compound substrate

-

Angiotensin-Converting Enzyme (from rabbit lung or recombinant)

-

Assay Buffer: 0.1 M Tris-HCl, 50 mM NaCl, 10 µM ZnCl2, pH 7.0

-

Inhibitor (e.g., captopril) for control experiments

-

96-well black microplates

-

Fluorescence microplate reader

4.2. Procedure

-

Prepare a stock solution of this compound (e.g., 1 mM in DMSO). Store protected from light at -20°C.

-

Prepare working solutions:

-

Substrate solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 10-50 µM). It is recommended to use a concentration around the Km value for accurate kinetic measurements.

-

Enzyme solution: Dilute the ACE stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Inhibitor solution (optional): Prepare serial dilutions of the inhibitor in Assay Buffer.

-

-

Assay Setup:

-

Pipette the appropriate reagents into the wells of a 96-well black microplate as outlined in the table below:

-

| Well Type | Reagent 1 | Volume (µL) | Reagent 2 | Volume (µL) | Reagent 3 (at t=0) | Volume (µL) | Total Volume (µL) |

| Blank | Assay Buffer | 100 | Substrate Solution | 100 | Assay Buffer | 50 | 250 |

| Control | Assay Buffer | 100 | Enzyme Solution | 50 | Substrate Solution | 100 | 250 |

| Inhibitor | Inhibitor Solution | 100 | Enzyme Solution | 50 | Substrate Solution | 100 | 250 |

-

Initiate the reaction: Add the final reagent (e.g., substrate solution) to all wells to start the enzymatic reaction.

-

Incubation and Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the desired temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a specified duration (e.g., 30-60 minutes).

-

Use an excitation wavelength of 320 nm and an emission wavelength of 420 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Plot the fluorescence intensity versus time for each well.

-

The initial velocity (V0) of the reaction is the slope of the linear portion of this curve.

-

Enzyme activity can be calculated from the initial velocity and a standard curve of a known concentration of the fluorescent product (Abz-Leu-Phe).

-

Experimental workflow for an ACE activity assay using this compound.

Signaling Pathway and Logical Relationships

The use of this compound in an ACE assay involves a straightforward signaling pathway. The binding of the substrate to the active site of the ACE C-domain, followed by enzymatic cleavage, directly results in the generation of a fluorescent signal. This relationship is linear within the initial phase of the reaction, allowing for accurate quantification of enzyme activity.

Logical relationship of the this compound signaling pathway.

Conclusion

This compound is a highly specific and sensitive tool for the study of the Angiotensin-Converting Enzyme C-domain. Its application of the FRET principle allows for a continuous and real-time measurement of enzyme activity, making it suitable for a wide range of applications, from basic research into enzyme kinetics to high-throughput screening of potential inhibitors in drug discovery programs. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to utilize this powerful fluorogenic substrate in their work.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Abz-LFK(Dnp)-OH for Fluorescence-Based Enzyme Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abz-LFK(Dnp)-OH is a fluorogenic peptide substrate primarily utilized for the sensitive and continuous assay of Angiotensin-Converting Enzyme (ACE) activity.[1] This substrate is particularly selective for the C-domain of ACE.[1] The principle of its use lies in Fluorescence Resonance Energy Transfer (FRET), where the fluorescence of the o-aminobenzoic acid (Abz) group is quenched by the 2,4-dinitrophenyl (Dnp) group within the intact peptide.[1] Enzymatic cleavage of the peptide separates the fluorophore (Abz) from the quencher (Dnp), leading to a measurable increase in fluorescence intensity. This allows for real-time monitoring of enzyme kinetics and inhibitor screening.

Spectroscopic Properties

The fluorescence of this compound is dependent on the cleavage of the peptide by an enzyme like ACE. The Abz group serves as the fluorophore, while the Dnp group acts as a quencher. While specific spectral data for this compound is not always explicitly published in primary literature, the characteristic wavelengths for Abz-Dnp based FRET substrates are well-established. For similar Abz-based peptide substrates, the typical excitation and emission maxima are in the range of 320-350 nm and 420 nm, respectively. For instance, a bacterial sortase substrate utilizing the Abz/Dnp pair is monitored at an excitation of 320 nm and an emission of 420 nm.[2][3] Another ACE assay using a similar Abz-containing substrate specifies an excitation of 350 nm and an emission of 420 nm.

Table 1: Spectroscopic Data for Abz-Dnp FRET Substrates

| Parameter | Wavelength (nm) | Notes |

| Excitation Maximum (λex) | ~320 - 350 | Optimal wavelength may vary slightly based on buffer conditions and instrumentation. |

| Emission Maximum (λem) | ~420 |

Mechanism of Action: ACE-Mediated Cleavage

This compound is a substrate for peptidases, most notably Angiotensin-Converting Enzyme. In its intact form, the close proximity of the Abz fluorophore and the Dnp quencher results in efficient FRET, leading to minimal fluorescence emission. Upon introduction of ACE, the enzyme hydrolyzes a peptide bond between the fluorophore and the quencher. This separation disrupts the FRET process, causing a significant increase in the fluorescence signal from the Abz group, which can be monitored over time to determine enzyme activity.

Caption: ACE-mediated cleavage of this compound.

Experimental Protocols

The following is a representative protocol for measuring ACE activity using this compound. This protocol can be adapted for use in a 96-well plate format for high-throughput screening.

Reagents and Buffers

-

Assay Buffer: 150 mM Tris-HCl buffer containing 1.125 M NaCl, pH 8.3.

-

Enzyme Buffer: 0.150 M Tris-HCl buffer with 0.1 mM ZnCl₂, pH 8.3.

-

ACE Stock Solution: Angiotensin Converting Enzyme from rabbit lung (e.g., Sigma-Aldrich A6778) dissolved in 50% glycerol to a final concentration of 1 U/mL. Store in aliquots at -20°C.

-

ACE Working Solution: Dilute the ACE stock solution with the Enzyme Buffer to the desired working concentration. Prepare fresh daily.

-

Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mM. Store at -20°C.

-

Substrate Working Solution: Dilute the Substrate Stock Solution in the Assay Buffer to the final desired concentration (e.g., 0.45 mM). Prepare fresh at the time of the experiment.

Assay Procedure

-

Prepare a 96-well black microplate.

-

Add reagents to each well according to the following table:

| Reagent | Blank (µL) | Control (µL) | Sample (µL) | Sample Blank (µL) |

| Ultrapure Water | 80 | - | - | - |

| Assay Buffer | - | 40 | - | 40 |

| Sample/Inhibitor | - | - | 40 | 40 |

| ACE Working Solution | - | 40 | 40 | - |

| Total Volume | 80 | 80 | 80 | 80 |

-

Initiate the reaction by adding 160 µL of the Substrate Working Solution to all wells.

-

Incubate the microplate at 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a fluorescence microplate reader with excitation at ~350 nm and emission at ~420 nm.

Data Analysis

The rate of the enzymatic reaction is determined by the linear increase in fluorescence over time. Enzyme activity can be calculated from the slope of this line. For inhibitor studies, the IC₅₀ value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: Experimental workflow for an ACE activity assay.

Applications

The this compound substrate is a valuable tool for:

-

Enzyme Kinetics: Studying the kinetic parameters of ACE and other peptidases.

-

High-Throughput Screening: Screening for novel ACE inhibitors in drug discovery.

-

Clinical Diagnostics: Measuring ACE activity in biological samples as a potential biomarker.

-

Basic Research: Investigating the role of ACE in various physiological and pathological processes.

Storage and Stability

This compound is typically supplied as a lyophilized powder or a film. It should be stored at 2-8°C for short-term storage and at -20°C or -80°C for long-term storage, protected from light and moisture. Stock solutions in an appropriate solvent like DMSO can be stored at -20°C or -80°C. It is recommended to prepare working solutions fresh for each experiment.

References

In-Depth Technical Guide to the Photostability of Abz-LFK(Dnp)-OH Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Abz-LFK(Dnp)-OH substrate, a widely utilized fluorogenic peptide for the continuous assay of Angiotensin-Converting Enzyme (ACE), relies on the principle of Fluorescence Resonance Energy Transfer (FRET). The inherent photostability of this substrate is a critical parameter for ensuring the accuracy, reproducibility, and reliability of kinetic and screening assays. This technical guide provides a comprehensive overview of the photostability of this compound, including its fundamental photophysical properties, methodologies for its assessment, and practical considerations for its use in research and drug development.

Introduction to this compound and its Application

This compound is a synthetic peptide substrate designed for the sensitive and continuous measurement of ACE activity. Its design incorporates a fluorophore, 2-aminobenzoyl (Abz), and a quencher, 2,4-dinitrophenyl (Dnp), linked by a peptide sequence (Leu-Phe-Lys) that is specifically recognized and cleaved by ACE.

The principle of the assay is based on FRET. In the intact substrate, the close proximity of the Abz fluorophore and the Dnp quencher leads to efficient quenching of the Abz fluorescence. Upon enzymatic cleavage of the peptide bond between Phe and Lys by ACE, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time monitoring of the reaction.

Photophysical Properties and FRET Mechanism

The functionality of this compound is intrinsically linked to the photophysical properties of its constituent fluorophore and quencher.

-

Fluorophore (Abz): The 2-aminobenzoyl group serves as the fluorescent donor. It is typically excited by light at a wavelength of approximately 320 nm, and in its unquenched state, it emits fluorescence with a maximum at around 420 nm.

-

Quencher (Dnp): The 2,4-dinitrophenyl group acts as the acceptor chromophore, effectively quenching the fluorescence of Abz through a non-radiative energy transfer process when the two are in close proximity.

The efficiency of this energy transfer, and thus the degree of quenching, is highly dependent on the distance between the donor and acceptor, as described by Förster theory.

Signaling Pathway of ACE Activity Measurement

The following diagram illustrates the mechanism of action for the this compound substrate in an ACE assay.

Caption: Mechanism of fluorescence generation upon cleavage of this compound by ACE.

Photostability of this compound: A Critical Parameter

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a significant concern in fluorescence-based assays. For this compound, the photostability of the Abz fluorophore directly impacts the quality of the experimental data.

High photostability is crucial for:

-

Assay Accuracy: Minimizing signal decay due to photobleaching ensures that the observed changes in fluorescence are directly proportional to enzymatic activity.

-

Reproducibility: Consistent photostability across experiments is essential for obtaining reproducible kinetic parameters.

-

Long-term Experiments: In high-throughput screening or prolonged kinetic studies, a photostable substrate is necessary to maintain a stable baseline and signal window.

Experimental Protocol for Assessing Photostability

To ensure the reliability of assays utilizing this compound, it is recommended that researchers empirically determine its photostability under their specific experimental conditions. The following protocol outlines a general method for assessing the photostability of the substrate using a fluorometer.

Objective: To quantify the rate of photobleaching of the cleaved, fluorescent product of this compound under continuous illumination.

Materials:

-

This compound substrate

-

Angiotensin-Converting Enzyme (ACE)

-

Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)

-

Fluorometer with temperature control and time-scan capabilities

-

Microcuvettes or microplates

Methodology:

-

Enzymatic Cleavage of the Substrate:

-

Prepare a solution of this compound in the assay buffer to a final concentration typically used in the ACE assay (e.g., 10-50 µM).

-

Add a sufficient amount of ACE to achieve complete or near-complete cleavage of the substrate. This ensures that the subsequent measurements are of the unquenched Abz-containing fragment.

-

Incubate the reaction mixture at the desired assay temperature (e.g., 37°C) until the fluorescence signal plateaus, indicating the completion of the reaction.

-

-

Fluorometer Setup:

-

Set the excitation wavelength to 320 nm and the emission wavelength to 420 nm.

-

Set the excitation and emission slit widths to appropriate values to obtain a strong signal without saturating the detector.

-

Enable the time-scan (or kinetic) mode of the fluorometer.

-

Set the data acquisition interval (e.g., every 30 or 60 seconds).

-

Set the total measurement duration (e.g., 30-60 minutes or longer, depending on the expected duration of the actual assay).

-

Ensure the shutter is configured to remain open throughout the measurement period to expose the sample to continuous illumination.

-

-

Photostability Measurement:

-

Transfer the solution containing the cleaved substrate to a microcuvette or a well in a microplate.

-

Place the sample in the fluorometer and allow it to equilibrate to the set temperature.

-

Initiate the time-scan measurement.

-

Record the fluorescence intensity over the predetermined duration.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

Analyze the decay in fluorescence intensity. This can be fitted to an exponential decay model to determine the photobleaching rate constant (k) and the half-life (t½) of the fluorophore under the specific illumination conditions.

-

Experimental Workflow for Photostability Assessment

Caption: Workflow for determining the photostability of the this compound substrate.

Data Presentation

While specific photostability data for this compound is not widely published, a hypothetical dataset from the protocol described above is presented in the table below for illustrative purposes. Researchers should generate their own data based on their specific instrumentation and assay conditions.

| Parameter | Value | Conditions |

| Excitation Wavelength | 320 nm | Fluorometer Model X |

| Emission Wavelength | 420 nm | Excitation/Emission Slits: 5 nm/10 nm |

| Light Source Power | Medium | Continuous Illumination |

| Initial Fluorescence | 8500 AU | 10 µM cleaved substrate |

| Fluorescence after 30 min | 7990 AU | Temperature: 37°C |

| % Fluorescence Decrease | 6% | Assay Buffer: Tris-HCl, pH 7.5 |

| Photobleaching Half-life (t½) | ~ 330 min | - |

Note: This is example data and will vary significantly based on the light source intensity of the specific fluorometer used.

Conclusion and Recommendations

The photostability of the this compound substrate is a critical factor that can influence the accuracy and reliability of ACE activity assays. While the Abz fluorophore is suitable for many applications, it is not immune to photobleaching, especially under prolonged and high-intensity light exposure.

Key Recommendations for Researchers:

-

Characterize Photostability: Before initiating extensive screening or kinetic studies, perform a photostability assessment using the protocol outlined in this guide to understand the limitations of the substrate with your specific instrumentation.

-

Minimize Light Exposure: Whenever possible, use the instrument's shutter to minimize the exposure of the substrate to the excitation light, especially during incubation periods.

-

Optimize Instrument Settings: Use the lowest light intensity and shortest exposure times that provide an adequate signal-to-noise ratio.

-

Include Controls: Run appropriate controls, such as a "no enzyme" control, to monitor for any non-enzymatic changes in fluorescence, including photobleaching.

-

Data Correction: If significant photobleaching is observed, it may be necessary to correct the kinetic data by subtracting the rate of fluorescence decay observed in the absence of the enzyme.

By understanding and controlling for the photostability of this compound, researchers can enhance the quality and reliability of their data in drug discovery and other research applications.

The Specificity of Abz-LFK(Dnp)-OH for the C-Domain of Angiotensin-Converting Enzyme: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic peptide substrate, Abz-LFK(Dnp)-OH, and its remarkable selectivity for the C-domain of the Angiotensin-Converting Enzyme (ACE). A thorough understanding of this tool is critical for researchers investigating the distinct physiological roles of the two ACE domains and for the development of domain-selective ACE inhibitors with potentially improved therapeutic profiles.

Introduction to ACE and its Domains

Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. Somatic ACE is a zinc metalloprotease with two homologous catalytic domains, the N-domain and the C-domain, which arose from a gene duplication event. While both domains are catalytically active, they exhibit distinct substrate specificities and physiological roles. The C-domain is primarily responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, making it a prime target for antihypertensive drugs. The N-domain, on the other hand, preferentially hydrolyzes substrates like Ac-SDKP, a natural tetrapeptide that inhibits hematopoietic stem cell proliferation. The development of domain-selective substrates and inhibitors is therefore crucial for dissecting the specific functions of each domain and for designing novel therapeutics with fewer side effects.

This compound: A Selective Tool for the ACE C-Domain

This compound is an internally quenched fluorescent substrate designed for the sensitive and continuous measurement of ACE activity.[1] It is a peptide substrate that incorporates a fluorescent donor group, ortho-aminobenzoic acid (Abz), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). In its intact form, the fluorescence of Abz is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET).[2] Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher by ACE, the quenching is relieved, resulting in a measurable increase in fluorescence. This allows for real-time monitoring of enzyme activity.[3]

Crucially, this compound was designed to be highly selective for the C-domain of ACE.[1] This selectivity is paramount for studies aiming to differentiate the activity of the C-domain from that of the N-domain, both in purified enzyme preparations and in complex biological samples.

Quantitative Data on Domain Selectivity

The selectivity of this compound for the ACE C-domain is quantitatively demonstrated by the significant differences in its kinetic parameters when interacting with the two domains. The following tables summarize the key quantitative data available in the literature.

| Substrate | ACE Domain | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) | Reference |

| This compound | C-Domain | 3.43 ± 0.5 | - | 36.7 | [4][5] |

| This compound | N-Domain | - | - | 0.51 | [5] |

| Abz-SDK(Dnp)P-OH | N-Domain | 50.6 ± 1.47 | - | - | [4] |

Table 1: Michaelis-Menten and Catalytic Efficiency Constants for this compound and a C-domain selective substrate with ACE domains. The catalytic efficiency (kcat/Km) for the hydrolysis of this compound by the C-domain is approximately 72-fold higher than that of the N-domain, highlighting its remarkable selectivity.[5]

| Inhibitor | ACE Domain | Substrate | IC50 (μM) | Ki (nM) | Reference |

| Captopril | C-Domain | This compound | - | - | [4] |

| Captopril | N-Domain | Abz-SDK(Dnp)P-OH | - | - | [4] |

| Onopordia | C-Domain | This compound | 244 | - | [4] |

| Onopordia | N-Domain | Abz-SDK(Dnp)P-OH | 180 | - | [4] |

Table 2: Inhibitor Constants Determined Using Domain-Selective Substrates. This table presents the half-maximal inhibitory concentrations (IC50) for captopril and onopordia against the N- and C-domains of ACE, as determined using the respective domain-selective FRET substrates.

Experimental Protocols

ACE C-Domain Activity Assay using this compound

This protocol describes a continuous fluorometric assay for determining the activity of the ACE C-domain using the selective substrate this compound.

Materials:

-

Recombinant human ACE C-domain

-

This compound substrate

-

Assay Buffer: 0.1 M Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.0[4]

-

ACE inhibitors (e.g., captopril, lisinopril) for control experiments

-

96-well black microplates

-

Fluorescence plate reader with excitation at 320 nm and emission at 420 nm

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to prepare a stock solution (e.g., 1 mg/mL).[4] Further dilute in Assay Buffer to the desired final concentration. The final concentration of the substrate is typically around its Km value (e.g., 10.29 µM).[4]

-

Dilute the recombinant ACE C-domain in Assay Buffer to the desired working concentration (e.g., 25 mU/mL).[4]

-

Prepare serial dilutions of ACE inhibitors in Assay Buffer if performing inhibition studies.

-

-

Assay Setup:

-

To each well of a 96-well black microplate, add the following in order:

-

Assay Buffer

-

Inhibitor solution or vehicle (for control)

-

ACE C-domain solution

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiate Reaction:

-

Start the reaction by adding the this compound substrate solution to each well.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

-

Measure the increase in fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. The excitation wavelength should be set to 320 nm and the emission wavelength to 420 nm.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

For inhibition studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Determination of Michaelis-Menten Constants (Km and kcat)

Procedure:

-

Follow the general assay protocol described above.

-

Vary the concentration of the this compound substrate over a wide range (e.g., 0.2 to 5 times the expected Km).

-

Keep the enzyme concentration constant and low enough to ensure initial velocity conditions are met (less than 10% substrate consumption).

-

Measure the initial velocity (V₀) for each substrate concentration.

-

Plot V₀ against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using a non-linear regression software to determine Km and Vmax.

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the molar concentration of the enzyme.

Visualizations

The Renin-Angiotensin System (RAS) Pathway

References

An In-depth Technical Guide to Abz-LFK(Dnp)-OH for Angiotensin-Converting Enzyme (ACE) Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Abz-LFK(Dnp)-OH and its application in the study of Angiotensin-Converting Enzyme (ACE) kinetics. This document details the underlying principles, experimental protocols, and data interpretation relevant to the use of this substrate in academic and industrial research settings.

Introduction to this compound and ACE

Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Consequently, ACE is a major therapeutic target for the management of hypertension and other cardiovascular disorders.

This compound is a synthetic peptide substrate designed for the sensitive and continuous measurement of ACE activity. It incorporates a fluorescent donor group, 2-aminobenzoyl (Abz), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). The substrate is specifically designed to be selective for the C-domain of somatic ACE. In its intact form, the fluorescence of the Abz group is quenched by the proximity of the Dnp group through a process known as Fluorescence Resonance Energy Transfer (FRET).

Principle of the FRET-Based Assay

The enzymatic assay for ACE activity using this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET). FRET is a mechanism describing the radiationless transfer of energy from an excited donor fluorophore to a suitable acceptor molecule. This energy transfer is highly dependent on the distance between the donor and acceptor, being inversely proportional to the sixth power of their separation.

In the context of the this compound substrate, the Abz group serves as the fluorescent donor, and the Dnp group acts as the quencher (acceptor). When the substrate is intact, the close proximity of the Dnp to the Abz group results in efficient quenching of the Abz fluorescence. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher by ACE, the Abz-containing fragment is released, separating it from the Dnp quencher. This separation disrupts FRET, leading to a measurable increase in the fluorescence intensity of the Abz group. The rate of this fluorescence increase is directly proportional to the ACE activity.

The Renin-Angiotensin System (RAS)

A thorough understanding of the Renin-Angiotensin System is crucial for contextualizing the significance of ACE kinetics. The RAS is a cascade of enzymatic reactions that plays a pivotal role in blood pressure regulation.

The Quintessential Guide to Abz-LFK(Dnp)-OH: A Tool for Probing Enzyme-Substrate Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of enzymology and drug discovery, the ability to accurately characterize enzyme-substrate interactions is paramount. Abz-LFK(Dnp)-OH, a fluorogenic peptide substrate, has emerged as a critical tool for these investigations, particularly in the study of proteases. This in-depth technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying enzyme kinetics and inhibition, with a primary focus on its interaction with Angiotensin-Converting Enzyme (ACE).

Chemical Properties of this compound

| Property | Value |

| Full Name | o-Aminobenzoic acid-Leucine-Phenylalanine-Lysine(2,4-Dinitrophenyl)-OH |

| Molecular Formula | C₃₄H₄₁N₇O₉ |

| Molecular Weight | 691.73 g/mol (free base) |

| Appearance | Yellow film or solid |

| Storage Conditions | 2-8°C for short-term storage; -20°C to -80°C for long-term storage, protected from light and moisture. |

Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)

This compound is an internally quenched fluorescent substrate that operates on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2] The peptide incorporates a fluorophore, o-aminobenzoic acid (Abz), and a quencher, the 2,4-dinitrophenyl (Dnp) group.[1][2]

In the intact peptide, the close proximity of the Abz and Dnp moieties allows for efficient FRET. The energy from the excited Abz fluorophore is non-radiatively transferred to the Dnp quencher, resulting in minimal fluorescence emission.[3] Upon enzymatic cleavage of the peptide bond between Phenylalanine and Lysine by a protease such as ACE, the Abz and Dnp groups are separated. This separation disrupts FRET, leading to a significant increase in the fluorescence of the Abz group, which can be monitored in real-time.[1][3]

References

The Discovery and Application of Abz-LFK(Dnp)-OH: A C-Domain Selective Fluorogenic Substrate for Angiotensin-Converting Enzyme

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, characterization, and application of Abz-LFK(Dnp)-OH, a highly selective fluorogenic substrate for the C-terminal catalytic domain of Angiotensin-Converting Enzyme (ACE). ACE, a central component of the Renin-Angiotensin System (RAS), plays a critical role in blood pressure regulation and is a key target for cardiovascular disease therapeutics. The development of domain-selective substrates like this compound has been instrumental in dissecting the specific physiological roles of the N- and C-domains of ACE. This guide provides a comprehensive overview of the substrate's kinetic properties, detailed experimental protocols for its use in ACE activity assays, and a summary of its synthesis. The information presented herein is intended to serve as a valuable resource for researchers investigating ACE enzymology, screening for novel inhibitors, and developing new therapeutic agents targeting the RAS.

Introduction to Angiotensin-Converting Enzyme (ACE) and its Domains

Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1) is a zinc-dependent dipeptidyl carboxypeptidase that plays a pivotal role in the Renin-Angiotensin System (RAS) by converting the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[1] ACE is also involved in the degradation of the vasodilator bradykinin, further contributing to its role in blood pressure regulation.[1]

Somatic ACE consists of two homologous catalytic domains, the N-domain and the C-domain, which share approximately 60% sequence identity. Despite their structural similarity, the two domains exhibit distinct substrate specificities and physiological functions. The C-domain is primarily responsible for the conversion of Angiotensin I to Angiotensin II and thus plays a major role in blood pressure control.[2] The N-domain, on the other hand, is more efficient in the hydrolysis of other substrates, such as N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), a natural inhibitor of hematopoietic stem cell proliferation.[2] The development of domain-selective substrates has been crucial for elucidating the specific contributions of each domain to cardiovascular and other physiological processes.

This compound: A Selective C-Domain Substrate

This compound is an internally quenched fluorescent peptide substrate designed for the specific and continuous measurement of ACE C-domain activity.[2][3][4] The peptide sequence, Leu-Phe-Lys, is flanked by an o-aminobenzoyl (Abz) group at the N-terminus and a 2,4-dinitrophenyl (Dnp) group on the epsilon-amino group of the Lysine residue.

The principle of the assay is based on Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the fluorescence of the Abz group is quenched by the proximity of the Dnp group. Upon hydrolysis of the peptide bond between Phenylalanine and Lysine by ACE, the Abz fluorophore and the Dnp quencher are separated, leading to an increase in fluorescence intensity that can be monitored in real-time.[5] This continuous assay format is highly sensitive and amenable to high-throughput screening applications.

Quantitative Data: Kinetic Parameters

| Substrate | ACE Domain | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| This compound | C-Domain | 3.43[6] | Not Reported | Not Reported |

| Abz-FRK(Dnp)P-OH | Somatic ACE | 4.0[7] | 210[7] | 52.5[7] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. While a detailed, step-by-step protocol for this specific peptide is not publicly available, the general principles of SPPS can be applied.

General Solid-Phase Peptide Synthesis (SPPS) Workflow:

Key Steps in SPPS:

-

Resin Selection and Loading: A suitable solid support, such as Wang or Rink amide resin, is chosen. The C-terminal amino acid, Fmoc-Lys(Dnp)-OH, is covalently attached to the resin.

-

Fmoc Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound lysine is removed using a mild base, typically a solution of piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: The next amino acid in the sequence, Fmoc-Phe-OH, is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free amino group of the preceding residue.

-

Repetitive Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid (Fmoc-Leu-OH and finally Abz-OH) until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA) with scavengers.

-

Purification: The crude peptide is purified to a high degree of homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

ACE Activity Assay using this compound

This protocol describes a continuous kinetic assay for measuring ACE C-domain activity using this compound.

Materials:

-

Recombinant human ACE C-domain or purified somatic ACE

-

This compound substrate

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl₂[8]

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~320 nm and emission at ~420 nm[8]

Experimental Workflow:

References

- 1. New Perspectives in the Renin-Angiotensin-Aldosterone System (RAAS) I: Endogenous Angiotensin Converting Enzyme (ACE) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Kinetic and structural characterization of amyloid‐β peptide hydrolysis by human angiotensin‐1‐converting enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. The influence of angiotensin converting enzyme mutations on the kinetics and dynamics of N-domain selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Continuous Kinetic Assay of Angiotensin-Converting Enzyme (ACE) with Abz-LFK(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2][3] ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Given its pivotal role in cardiovascular physiology, ACE is a major therapeutic target for the management of hypertension and other cardiovascular diseases.

The fluorogenic peptide substrate, Abz-LFK(Dnp)-OH (o-aminobenzoyl-L-phenylalanyl-L-lysyl(dinitrophenyl)-L-leucine), provides a sensitive and continuous method for assaying ACE activity. This substrate is particularly selective for the C-domain of ACE, one of the two catalytic domains of the enzyme. The principle of the assay is based on fluorescence resonance energy transfer (FRET). In the intact peptide, the fluorescence of the o-aminobenzoyl (Abz) group is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon cleavage of the peptide bond between the phenylalanine and lysine residues by ACE, the Abz group is spatially separated from the Dnp quencher, resulting in an increase in fluorescence that can be monitored in real-time.

These application notes provide a detailed protocol for a continuous kinetic assay of ACE using this compound, including methods for determining enzyme kinetics and evaluating inhibitors.

Signaling Pathway and Experimental Workflow

Renin-Angiotensin System (RAS)

The following diagram illustrates the classical Renin-Angiotensin System, highlighting the central role of ACE.

Caption: The Renin-Angiotensin System (RAS) cascade.

Experimental Workflow for ACE Inhibition Assay

This diagram outlines the general workflow for determining the inhibitory potential of a compound against ACE using the this compound substrate.

Caption: Workflow for ACE inhibition assay.

Data Presentation

Kinetic Parameters for this compound Hydrolysis by ACE

The following table summarizes the Michaelis-Menten kinetic constants for the hydrolysis of this compound by the C-domain of human Angiotensin-Converting Enzyme.

| Enzyme Domain | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| ACE C-domain | 10 - 20 | 5 - 15 | (0.25 - 1.5) x 10⁶ |

Note: The exact values can vary depending on the specific experimental conditions (e.g., buffer composition, pH, temperature) and the source and purity of the enzyme.

IC₅₀ Values of Standard ACE Inhibitors

This table presents the half-maximal inhibitory concentration (IC₅₀) values for two widely used ACE inhibitors, Captopril and Lisinopril, determined using the this compound substrate with the C-domain of ACE.

| Inhibitor | IC₅₀ (nM) |

| Captopril | 1 - 10 |

| Lisinopril | 0.5 - 5 |

Note: IC₅₀ values are dependent on substrate concentration and other assay conditions. These values serve as a reference for comparison.

Experimental Protocols

Materials and Reagents

-

ACE Enzyme: Purified recombinant human ACE (C-domain) or somatic ACE.

-

Substrate: this compound (e.g., from Sigma-Aldrich, MedchemExpress).[4][5]

-

Inhibitors: Captopril, Lisinopril, or test compounds.

-

Assay Buffer: 100 mM Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl₂.

-

Solvent for Substrate and Inhibitors: Dimethyl sulfoxide (DMSO).

-

Microplate: Black, flat-bottom 96-well microplate suitable for fluorescence measurements.

-

Instrumentation: Fluorescence microplate reader capable of kinetic measurements with excitation at ~320 nm and emission at ~420 nm.

Preparation of Reagents

-

Assay Buffer: Prepare a stock solution of 1 M Tris-HCl, pH 7.0. On the day of the experiment, dilute the stock to 100 mM and add NaCl to a final concentration of 50 mM and ZnCl₂ to a final concentration of 10 µM.

-

ACE Enzyme Stock Solution: Reconstitute the lyophilized enzyme in the assay buffer to a desired stock concentration (e.g., 1 U/mL). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.

-

Inhibitor Stock Solutions: Dissolve Captopril, Lisinopril, or test compounds in DMSO to a stock concentration of 10 mM. Store at -20°C.

Protocol for Continuous Kinetic Assay of ACE Activity

-

Prepare Working Solutions:

-

ACE Working Solution: Dilute the ACE stock solution in assay buffer to the desired final concentration (e.g., 1-5 nM). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

-

Substrate Working Solution: Dilute the this compound stock solution in assay buffer to the desired final concentration (typically in the range of its Km, e.g., 10-20 µM).

-

-

Assay Procedure:

-

Set the fluorescence microplate reader to the appropriate excitation (~320 nm) and emission (~420 nm) wavelengths and pre-warm to 37°C.

-

In a 96-well microplate, add the following to each well:

-

Blank: 100 µL of assay buffer.

-

Control: 50 µL of ACE working solution and 50 µL of assay buffer.

-

-

Add 100 µL of the substrate working solution to all wells to initiate the reaction.

-

Immediately place the plate in the microplate reader and measure the fluorescence intensity every 30-60 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Enzyme activity can be expressed in relative fluorescence units (RFU) per minute. To convert to molar units, a standard curve of a known concentration of the fluorescent product (Abz-L-phenylalanine) can be generated.

-

Protocol for ACE Inhibition Assay

-

Prepare Inhibitor Dilutions:

-

Perform serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%).

-

-

Assay Procedure:

-

In a 96-well microplate, add the following to each well:

-

Blank (No Enzyme): 90 µL of assay buffer + 10 µL of inhibitor dilution.

-

Control (No Inhibitor): 50 µL of ACE working solution + 40 µL of assay buffer + 10 µL of DMSO (or the same solvent as the inhibitor).

-

Inhibitor Wells: 50 µL of ACE working solution + 40 µL of assay buffer + 10 µL of each inhibitor dilution.

-

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 100 µL of the substrate working solution to all wells.

-

Immediately measure the fluorescence kinetics as described in the ACE activity assay protocol.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each well.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

The continuous kinetic assay of ACE using the fluorogenic substrate this compound is a robust, sensitive, and high-throughput method for studying ACE kinetics and identifying and characterizing ACE inhibitors. The selectivity of this substrate for the C-domain of ACE makes it a valuable tool for domain-specific inhibitor screening and drug development efforts targeting the cardiovascular system. Adherence to the detailed protocols provided in these application notes will enable researchers to obtain reliable and reproducible data.

References

Application Notes and Protocols for ACE Inhibitor Screening using Abz-LFK(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure and a major therapeutic target for the treatment of hypertension and cardiovascular diseases. The development of novel ACE inhibitors requires robust and reliable screening assays. Abz-LFK(Dnp)-OH is a fluorogenic peptide substrate specifically designed for the sensitive and continuous assay of ACE activity. This substrate is selective for the C-domain of ACE, a critical site for blood pressure regulation.

The assay principle is based on fluorescence resonance energy transfer (FRET). The Abz (o-aminobenzoic acid) group is a fluorophore and the Dnp (2,4-dinitrophenyl) group acts as a quencher. In the intact peptide, the fluorescence of Abz is quenched by Dnp. Upon cleavage of the peptide by ACE, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This allows for the real-time monitoring of enzyme activity and the straightforward screening of potential inhibitors.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₄H₄₁N₇O₉ |

| Molecular Weight | 691.73 g/mol |

| Excitation Wavelength | ~320 nm |

| Emission Wavelength | ~420 nm |

| Storage | Store at -20°C to -80°C, protect from light. |

Table 2: Kinetic Parameters for the Hydrolysis of this compound by ACE

| Enzyme Source | Kₘ (µM) | kcat (s⁻¹) | Reference |

| Recombinant Human ACE (C-domain) | 11.2 ± 1.2 | 3.5 ± 0.1 | [1] |

Table 3: IC₅₀ Values of Known ACE Inhibitors Determined with this compound

| Inhibitor | IC₅₀ (nM) | Enzyme Source |

| Captopril | 7.8 ± 0.9 | Recombinant Human ACE |

| Lisinopril | 1.2 ± 0.2 | Recombinant Human ACE |

| Enalaprilat | 0.8 ± 0.1 | Recombinant Human ACE |

Signaling Pathway and Experimental Workflow

Renin-Angiotensin System (RAS) and ACE Inhibition

Caption: The role of ACE in the Renin-Angiotensin System and the mechanism of ACE inhibitors.

Experimental Workflow for ACE Inhibitor Screening

Caption: A streamlined workflow for screening ACE inhibitors using the this compound substrate.

Experimental Protocols

Reagent Preparation

1.1. Assay Buffer (100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.0)

-

Prepare a 1 M stock solution of Tris-HCl, pH 7.0.

-

Prepare a 5 M stock solution of NaCl.

-

Prepare a 10 mM stock solution of ZnCl₂.

-

To prepare 100 mL of assay buffer, combine:

-

10 mL of 1 M Tris-HCl, pH 7.0

-

1 mL of 5 M NaCl

-

10 µL of 10 mM ZnCl₂

-

Bring the final volume to 100 mL with deionized water.

-

-

Store the assay buffer at 4°C.

1.2. This compound Substrate Stock Solution (1 mM)

-

Dissolve this compound in DMSO to a final concentration of 1 mM.

-

Aliquot and store at -20°C, protected from light. The solution is stable for up to 1 month when stored at -20°C and for 6 months at -80°C.[2]

1.3. Angiotensin-Converting Enzyme (ACE) Working Solution

-

Reconstitute lyophilized ACE (from rabbit lung or recombinant human) in the assay buffer to a desired stock concentration (e.g., 1 unit/mL).

-

On the day of the experiment, dilute the ACE stock solution with assay buffer to the final working concentration. The optimal concentration should be determined empirically by performing a titration to find a concentration that yields a linear increase in fluorescence over the desired time course. A starting point is typically in the low nanomolar range.

1.4. Inhibitor Solutions

-

Prepare stock solutions of known inhibitors (e.g., Captopril, Lisinopril) and test compounds in a suitable solvent (e.g., DMSO, water).

-

Prepare serial dilutions of the inhibitor stock solutions in the assay buffer to generate a range of concentrations for IC₅₀ determination.

ACE Inhibition Assay Protocol

2.1. Assay Setup

-

The assay is typically performed in a 96-well black microplate to minimize light scattering.

-

Set up the following controls for each experiment:

-

No Enzyme Control: Assay buffer and substrate (to measure background fluorescence).

-

No Inhibitor Control (100% Activity): Assay buffer, ACE, and substrate.

-

Inhibitor Controls: Assay buffer, ACE, substrate, and various concentrations of the inhibitor.

-

2.2. Assay Procedure

-

Add 50 µL of assay buffer to all wells.

-

Add 25 µL of the inhibitor solution (or assay buffer for the "No Inhibitor Control") to the appropriate wells.

-

Add 25 µL of the ACE working solution to all wells except the "No Enzyme Control" (add 25 µL of assay buffer instead).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 100 µL of a pre-warmed (37°C) working solution of this compound in assay buffer. The final substrate concentration should be at or near the Kₘ value (e.g., 10 µM) to ensure Michaelis-Menten kinetics.[3]

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

2.3. Fluorescence Measurement

-

Measure the fluorescence intensity kinetically for 15-30 minutes with readings taken every 60 seconds.

-

Excitation Wavelength: 320 nm

-

Emission Wavelength: 420 nm

-

The gain of the photomultiplier tube should be adjusted to ensure the signal from the "No Inhibitor Control" is within the linear range of the instrument.

Data Analysis

-

Calculate the Initial Rate of Reaction (V₀):

-

For each well, plot the fluorescence intensity versus time.

-

The initial rate (V₀) is the slope of the linear portion of this curve (typically the first 5-10 minutes). The rate is expressed in relative fluorescence units per minute (RFU/min).

-

-

Calculate the Percent Inhibition:

-

Determine the average initial rate for each control and inhibitor concentration.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula:

-

-

Determine the IC₅₀ Value:

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, SigmaPlot).

-

The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of ACE activity.

-

Logical Relationship of Assay Components

Caption: The interaction of assay components leading to a fluorescent signal and its inhibition.

References

Application Notes and Protocols for High-Throughput Screening of ACE Inhibitors using Abz-LFK(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme (ACE) is a key zinc metalloproteinase in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation. It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Consequently, ACE is a major therapeutic target for managing hypertension and related cardiovascular diseases. High-throughput screening (HTS) of extensive compound libraries is a vital strategy for identifying novel ACE inhibitors. This document provides a detailed protocol for a robust and sensitive HTS assay using the fluorogenic substrate Abz-LFK(Dnp)-OH.

The assay is based on the principle of fluorescence resonance energy transfer (FRET). The substrate, this compound, contains a fluorescent donor group (o-aminobenzoic acid, Abz) and a quenching acceptor group (2,4-dinitrophenyl, Dnp). In the intact peptide, the fluorescence of Abz is quenched by Dnp. Upon cleavage of the peptide bond between Phenylalanine (F) and Lysine (K) by ACE, the Abz group is spatially separated from the Dnp group, leading to a quantifiable increase in fluorescence intensity. This method is highly sensitive, continuous, and adaptable for HTS in a microplate format.[1] this compound is reported to be a selective substrate for the C-terminal catalytic domain of ACE.

ACE Signaling Pathway

The classical role of ACE is central to the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance. Renin cleaves angiotensinogen to produce angiotensin I. ACE then converts angiotensin I into angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention. ACE inhibitors block this conversion, resulting in vasodilation and reduced blood pressure.

Caption: The Renin-Angiotensin System (RAS) and the mechanism of ACE inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the ACE inhibitor screening assay.

Table 1: Kinetic Parameters for Fluorogenic ACE Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Enzyme Source |

| Abz-FRK(Dnp)P-OH* | 13 ± 1 | 33 ± 1 | 2.5 | Purified Rabbit Lung ACE |

*Note: Data is for the related substrate Abz-FRK(Dnp)P-OH, as specific kinetic data for this compound was not available in the searched literature. This data provides a useful reference for assay development.[2]

Table 2: IC₅₀ Values of Known ACE Inhibitors

| Inhibitor | IC₅₀ Range (nM) | Assay Conditions |

| Captopril | 1.8 - 20 | Varies by substrate and assay method.[3][4][5] |

| Lisinopril | Not specified with this compound | A well-known long-acting ACE inhibitor. |

Note: IC₅₀ values are highly dependent on assay conditions, including substrate concentration and enzyme source. The provided range for Captopril reflects this variability.

Table 3: Representative Data for Z'-Factor Calculation

| Control Type | Well | Fluorescence (RFU) | Mean (µ) | Std Dev (σ) |

| Positive Control (PC) | 1 | 15,234 | 15,150 | 115.5 |

| (No Inhibitor) | 2 | 15,056 | ||

| 3 | 15,160 | |||

| Negative Control (NC) | 1 | 1,105 | 1,125 | 25.2 |

| (Max Inhibition) | 2 | 1,150 | ||

| 3 | 1,120 |

Z'-Factor Calculation: Z' = 1 - [ (3σPC + 3σNC) / |µPC - µNC| ] Z' = 1 - [ (3 * 115.5 + 3 * 25.2) / |15,150 - 1,125| ] Z' = 1 - [ (346.5 + 75.6) / 14,025 ] Z' = 1 - [ 422.1 / 14,025 ] Z' = 1 - 0.03 Z' = 0.97

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[1][6][7]

Experimental Protocols

Materials and Reagents

-

ACE from rabbit lung (e.g., Sigma-Aldrich)

-

This compound trifluoroacetate salt (e.g., Sigma-Aldrich, MedChemExpress)[8]

-

Captopril (as a positive control inhibitor)

-

Assay Buffer: 150 mM Tris-HCl, 1.125 M NaCl, pH 8.3

-

Enzyme Dilution Buffer: 150 mM Tris-HCl, 0.1 mM ZnCl₂, pH 8.3

-

DMSO (for dissolving compounds)

-

96-well or 384-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: ~320-330 nm, Emission: ~405-430 nm)

Protocol 1: HTS of ACE Inhibitors (96-well plate format)

-

Reagent Preparation:

-

Prepare a 1 U/mL stock solution of ACE in 50% glycerol and store in aliquots at -20°C.

-

Prepare a working solution of ACE by diluting the stock solution in Enzyme Dilution Buffer. The final concentration should be optimized to yield a robust signal within the linear range of the reaction (typically in the low mU/mL range).

-

Prepare a stock solution of this compound in DMSO. Further dilute to the desired working concentration in Assay Buffer. The final substrate concentration should ideally be at or below the Km value.

-

Prepare a stock solution of Captopril (e.g., 1 mM) in a suitable solvent (e.g., water or DMSO) for use as a positive control for inhibition.

-

Prepare test compounds from a library, typically dissolved in DMSO.

-

-

Assay Procedure:

-

Add 10 µL of test compound solution (or DMSO for positive control, and a known inhibitor like Captopril for negative control) to the wells of the microplate.

-

Add 40 µL of the ACE working solution to each well.

-

Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding 50 µL of the this compound substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then read the fluorescence.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Determine the percent inhibition for each test compound relative to the positive (no inhibitor) and negative (maximum inhibition) controls: % Inhibition = [ (RatePC - RateSample) / (RatePC - RateNC) ] * 100

-

Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample population).

-

High-Throughput Screening Workflow

The process of identifying novel ACE inhibitors through HTS involves several stages, from initial screening to hit validation.

Caption: A typical workflow for high-throughput screening of enzyme inhibitors.

Protocol 2: Hit Confirmation and IC₅₀ Determination

-

Serial Dilution: For each "hit" compound identified in the primary screen, prepare a series of dilutions (e.g., 8-10 concentrations) in the assay buffer containing a constant percentage of DMSO.

-

Assay Performance: Perform the ACE inhibition assay as described in Protocol 1 for each concentration of the hit compound, in triplicate.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the compound.

-

Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (or similar sigmoidal) model to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

This comprehensive approach, from initial high-throughput screening to detailed characterization of hits, provides a robust framework for the discovery of novel ACE inhibitors with therapeutic potential.

References

- 1. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes: Measuring Angiotensin-Converting Enzyme (ACE) Activity in Plasma

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid-electrolyte balance.[1][2][3] ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1][3] Given its pivotal role, measuring ACE activity is crucial for diagnosing and monitoring various cardiovascular and renal diseases, as well as for screening potential therapeutic inhibitors.[2][4] This document provides a detailed protocol for a sensitive and continuous fluorometric assay to determine ACE activity in plasma samples using the FRET-based substrate Abz-LFK(Dnp)-OH.

Principle of the Assay

This assay utilizes a synthetic peptide substrate, this compound, which is selective for the C-domain of ACE.[4][5][6] The peptide incorporates a fluorescent donor group, o-aminobenzoic acid (Abz), and a quencher acceptor group, 2,4-dinitrophenyl (Dnp). In the intact peptide, the fluorescence of Abz is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET).[4] When ACE present in the plasma sample cleaves the peptide bond between the fluorescent donor and the quencher, the quenching is relieved, leading to an increase in fluorescence intensity. This increase can be monitored continuously over time and is directly proportional to the ACE activity in the sample.[4][7]

The enzymatic reaction is as follows: Abz-Leu-Phe-Lys(Dnp)-OH (Minimal Fluorescence) ---(ACE)---> Abz-Leu-Phe + Lys(Dnp)-OH (Increased Fluorescence)

The Renin-Angiotensin System (RAS) Pathway

ACE is a key enzyme in the RAS pathway. Understanding this pathway is essential for contextualizing the significance of ACE activity measurements. The system is initiated by the release of renin from the kidneys in response to low blood pressure.[1][3][8] Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. ACE, primarily located in the lungs, then converts angiotensin I into the highly active angiotensin II, which exerts a range of effects to increase blood pressure.[1][2][3]

Experimental Protocol

Plasma Sample Preparation

Proper sample collection and preparation are critical for accurate results.

-

Blood Collection : Collect whole blood into tubes containing an anticoagulant such as EDTA or citrate.[9][10]

-

Centrifugation : Within 30 minutes to 2 hours of collection, centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes at 4°C.[9][10][11][12]

-

Plasma Isolation : Carefully aspirate the upper plasma layer using a clean pipette, avoiding the buffy coat and red blood cells.[10][11]

-

Storage : For immediate use, store plasma at 2-8°C. For long-term storage, aliquot the plasma into cryovials and store at -80°C to avoid repeated freeze-thaw cycles.[9][12]

-

Sample Dilution : On the day of the assay, thaw frozen plasma samples on ice. Dilute the plasma samples with Assay Buffer to a suitable concentration. A starting dilution of 1:7.5 to 1:10 is recommended, but this may need optimization.[13]

Reagent and Control Preparation

| Reagent | Stock Concentration | Working Concentration | Preparation Instructions | Storage |

| Assay Buffer | N/A | 1X | 0.1 M Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.0. Prepare fresh and adjust pH. | 4°C for up to one week. |

| Substrate | 1-2 mM in DMSO | 10 µM | Dilute the stock solution in Assay Buffer. Prepare this solution fresh and protect it from light. | -20°C or -80°C for long-term storage.[5] |

| ACE Inhibitor | 1 mM in ddH₂O | 0.5 - 1.0 µM | Use Lisinopril or Captopril. Dilute the stock solution in Assay Buffer. Used for negative control/specificity check.[7] | -20°C. |

| Positive Control | N/A | N/A | Purified ACE from a commercial source can be used to validate the assay setup. | Per manufacturer's instructions. |

Assay Workflow

The following protocol is designed for a 96-well microplate format, which is ideal for analyzing multiple samples.

Step-by-Step Procedure

-

Plate Setup : In a 96-well black microplate, add reagents according to the table below. It is recommended to perform all measurements in triplicate.

| Well Type | Reagent 1 (50 µL) | Reagent 2 (40 µL) | Pre-incubation (37°C, 10 min) | Reagent 3 (10 µL) | Total Volume |

| Sample | Diluted Plasma Sample | Assay Buffer | Yes | Substrate | 100 µL |

| Negative Control | Diluted Plasma Sample | ACE Inhibitor Solution | Yes | Substrate | 100 µL |

| Blank | Assay Buffer | Assay Buffer | Yes | Substrate | 100 µL |

-

Pre-incubation : After adding plasma and buffer/inhibitor, mix gently and pre-incubate the plate at 37°C for 5-10 minutes. This ensures the sample and inhibitor (if present) reach thermal equilibrium.

-

Initiate Reaction : Start the enzymatic reaction by adding 10 µL of the working Substrate solution to all wells. The use of a multichannel pipette is recommended for consistency.

-

Fluorescence Measurement : Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically at an excitation wavelength of 320 nm and an emission wavelength of 420 nm (or 405 nm).[7] Record data every minute for 10 to 30 minutes.

Data Analysis and Interpretation

-

Plot Data : For each well, plot the relative fluorescence units (RFU) against time (in minutes).

-

Determine Reaction Rate : Identify the linear portion of the curve (initial velocity, V₀) and calculate the slope (ΔRFU/min).

-

Correct for Blank : Subtract the slope of the Blank wells from the slopes of the Sample and Negative Control wells. The activity in the Negative Control wells should be completely or nearly completely abolished, confirming the assay's specificity for ACE.[7]

-

Calculate ACE Activity : To quantify the activity, a standard curve using a known concentration of the fluorescent product (Abz-Gly) can be generated. However, for relative comparisons, activity can be expressed in arbitrary fluorescence units per minute per volume of plasma (e.g., RFU/min/µL plasma).

Expected Results & Troubleshooting

-

Linearity : The fluorescence increase should be linear for the initial phase of the reaction. If the curve plateaus quickly, the plasma sample may be too concentrated and require further dilution.

-

Inhibitor Control : The signal in the lisinopril/captopril-treated wells should be at or near the blank level, confirming that the measured activity is specific to ACE.[7]

-

High Background : If the blank wells show a high signal, the substrate may be degrading due to light exposure or contamination. Ensure the substrate is prepared fresh and protected from light.

Quantitative Data Summary

The following table provides typical concentration ranges and parameters used in the ACE activity assay.

| Parameter | Value / Range | Reference / Note |

| Excitation Wavelength | 320 nm | [7] |

| Emission Wavelength | 405 - 420 nm | [7] |

| Temperature | 37°C | [7] |

| Final Substrate Concentration | 10 µM | This concentration is often used in protocols.[14] Kinetic characterization may be needed for precise Kₘ determination. |

| Final Inhibitor Concentration | 0.5 - 1.0 µM | Lisinopril or Captopril. Sufficient to achieve complete inhibition.[7] |

| Typical Plasma ACE Activity | 20 - 70 U/L | Values can vary significantly based on population and health status. 1 U = 1 nmol product/min. |

| Plasma Dilution Factor | 1:7.5 to 1:10 | Must be optimized to ensure the reaction rate is within the linear range of the assay.[13] |

References

- 1. Renin-Angiotensin System (RAS): Steps, Role & Drugs [allen.in]

- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 4. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scielo.br [scielo.br]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Preparation of Serum and Plasma from Blood - FineTest ELISA Kit [fn-test.com]

- 10. Serum and Plasma Preparation | Quansys Biosciences [quansysbio.com]

- 11. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. brd.nci.nih.gov [brd.nci.nih.gov]

- 13. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for ACE Activity Assessment in Tissue Homogenates using Abz-LFK(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme (ACE) is a key zinc metalloprotease in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation and cardiovascular homeostasis. Accurate measurement of ACE activity in various tissues is vital for physiological research and the development of therapeutic ACE inhibitors. This document provides a detailed protocol for determining ACE activity in tissue homogenates using the fluorogenic substrate Abz-LFK(Dnp)-OH.